

MM-589 AlphaLISA-based MLL HMT Functional Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MM-589

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Introduction

The Mixed Lineage Leukemia (MLL) family of histone methyltransferases (HMTs) plays a crucial role in regulating gene expression through methylation of histone H3 at lysine 4 (H3K4). Dysregulation of MLL activity is implicated in various cancers, particularly acute leukemias. The interaction between the MLL protein and the WD repeat domain 5 (WDR5) protein is essential for the catalytic activity of the MLL complex.^[1] **MM-589** is a potent and cell-permeable macrocyclic peptidomimetic that targets the WDR5-MLL interaction, thereby inhibiting MLL HMT activity.^{[1][2]}

This document provides detailed application notes and protocols for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)-based functional assay to screen for and characterize inhibitors of MLL HMT activity, such as **MM-589**. The AlphaLISA technology offers a sensitive, no-wash, bead-based assay format suitable for high-throughput screening.

Principle of the Assay

The **MM-589** AlphaLISA-based MLL HMT functional assay is a biochemical assay that measures the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex. The assay principle is as follows:

- **Enzymatic Reaction:** The MLL core complex (containing MLL, WDR5, and other essential components like RbBP5 and Ash2L) is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM). In the absence of an inhibitor, the MLL complex methylates the histone H3 peptide.
- **Detection:** The reaction mixture is then incubated with Streptavidin-coated Donor beads and AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone H3 mark (e.g., H3K4me1 or H3K4me2).
- **Signal Generation:** If the histone peptide is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the level of histone methylation.
- **Inhibition:** In the presence of an inhibitor like **MM-589**, the MLL HMT activity is blocked, leading to a decrease in histone peptide methylation and a corresponding reduction in the AlphaLISA signal.

Data Presentation

The following tables summarize the inhibitory activity of **MM-589** on the WDR5-MLL interaction and MLL HMT activity, as well as its effect on various leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of **MM-589**

Target	Assay Format	IC50	Reference
WDR5 Binding	Biochemical	0.90 nM	[1]
MLL HMT Activity	AlphaLISA	12.7 nM	[1][3]

Table 2: **MM-589** Activity in Leukemia Cell Lines

Cell Line	MLL Status	IC50	Reference
MV4-11	MLL-AF4	0.25 μ M	MedChemExpress Data
MOLM-13	MLL-AF9	0.21 μ M	MedChemExpress Data
HL-60	MLL-wildtype	8.6 μ M	MedChemExpress Data

Experimental Protocols

This section provides a detailed protocol for performing the **MM-589** AlphaLISA-based MLL HMT functional assay in a 384-well plate format.

Materials and Reagents

- Enzymes and Substrates:
 - Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L)
 - Biotinylated Histone H3 (1-21) peptide
 - S-adenosyl-L-methionine (SAM)
- AlphaLISA Beads and Buffers:
 - AlphaLISA® Anti-H3K4me1 or Anti-H3K4me2 Acceptor beads (PerkinElmer)
 - Streptavidin (SA)-coated Donor beads (PerkinElmer)
 - AlphaLISA® Assay Buffer
- Inhibitor:
 - MM-589**
- Plates and Seals:

- White opaque 384-well microplates
- TopSeal™-A adhesive seals
- Instrumentation:
 - AlphaScreen-capable microplate reader (e.g., EnVision®, PHERAstar)

Assay Protocol

- Reagent Preparation:
 - Prepare a stock solution of **MM-589** in DMSO.
 - Prepare serial dilutions of **MM-589** in AlphaLISA Assay Buffer.
 - Prepare a 2X MLL1 core complex solution in AlphaLISA Assay Buffer.
 - Prepare a 4X solution of the biotinylated histone H3 peptide and SAM in AlphaLISA Assay Buffer.
 - Prepare a 5X solution of AlphaLISA Acceptor beads in AlphaLISA Assay Buffer.
 - Prepare a 5X solution of Streptavidin-Donor beads in AlphaLISA Assay Buffer (protect from light).
- Enzymatic Reaction:
 - Add 5 µL of the serially diluted **MM-589** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 µL of the 2X MLL1 core complex solution to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 10 µL of the 4X biotinylated histone H3 peptide and SAM solution to each well.
 - Seal the plate and incubate for 60 minutes at room temperature.

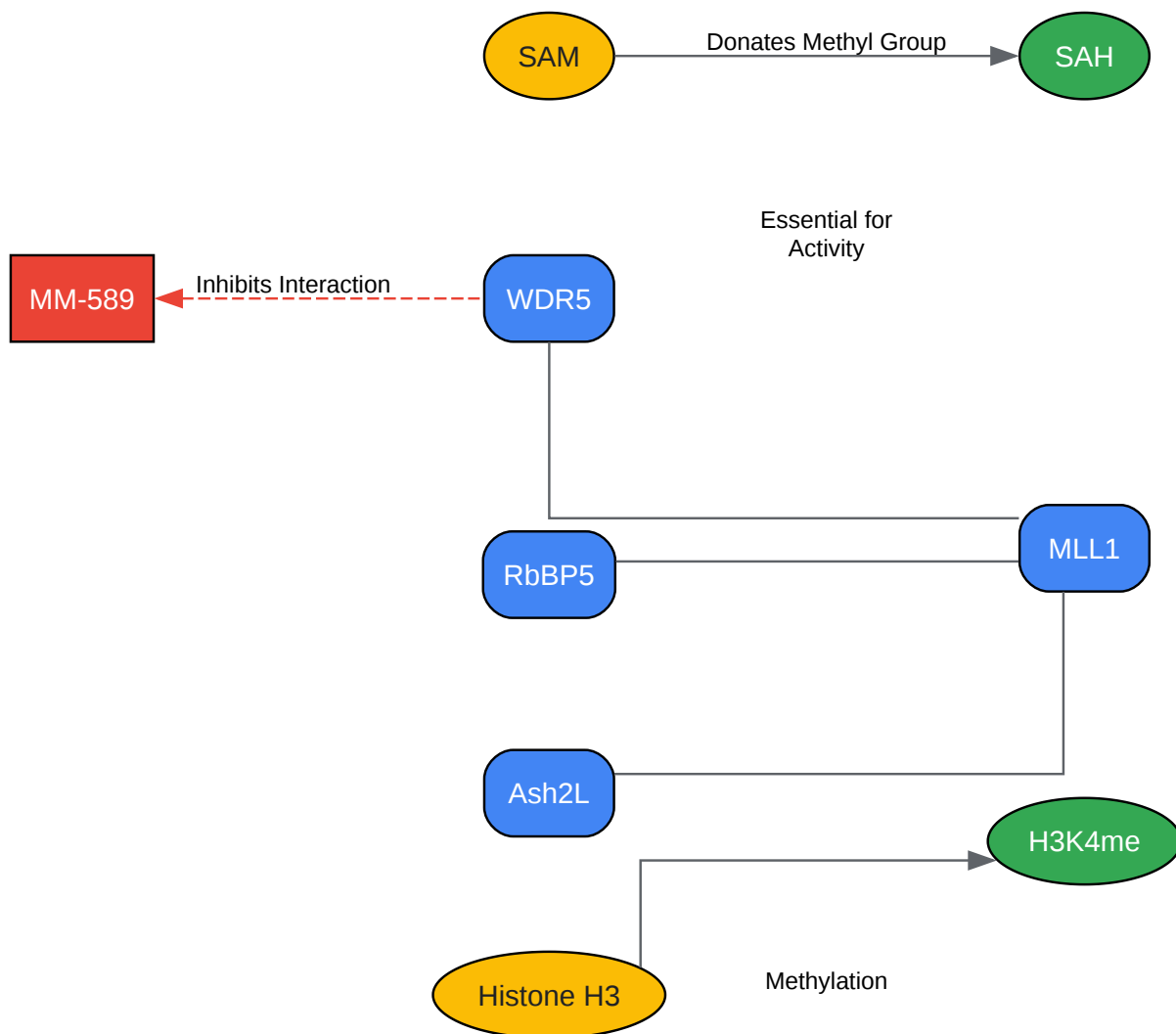
- Detection:
 - Add 5 μ L of the 5X AlphaLISA Acceptor beads solution to each well.
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.
 - Add 5 μ L of the 5X Streptavidin-Donor beads solution to each well under subdued light.
 - Seal the plate and incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis

- The AlphaLISA signal is inversely proportional to the MLL HMT activity.
- Calculate the percent inhibition for each concentration of **MM-589** relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

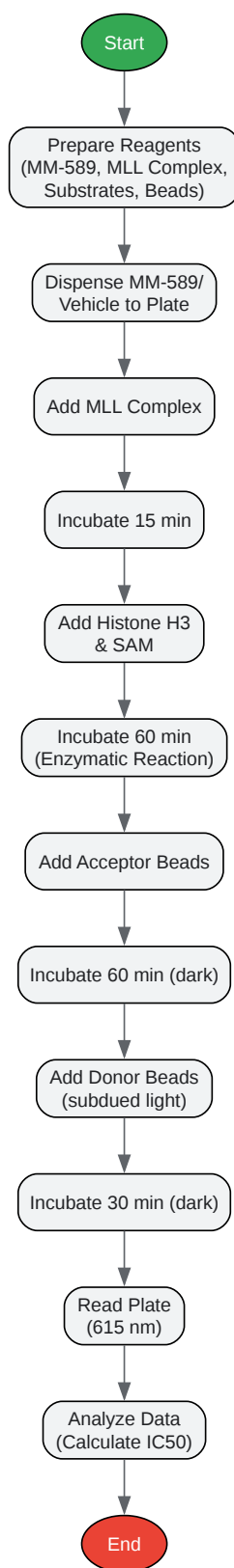
MLL1-WDR5 Signaling Pathway and Inhibition by MM-589



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Caption: MLL1-WDR5 interaction and inhibition by **MM-589**.

Experimental Workflow for MM-589 AlphaLISA Assay



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Caption: Workflow for the **MM-589** AlphaLISA HMT assay.

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References

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- To cite this document: BenchChem. [MM-589 AlphaLISA-based MLL HMT Functional Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028470#mm-589-alpha-lisa-based-ml-l-hmt-functional-assay]

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